molecular formula C11H13ClOS B13900291 1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 1487812-68-9

1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B13900291
CAS No.: 1487812-68-9
M. Wt: 228.74 g/mol
InChI Key: LLFOWGBWRWFSMW-UHFFFAOYSA-N
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Description

1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one (CAS 1864554-25-5) is a substituted acetophenone derivative of significant interest in organic chemistry and early-stage pharmaceutical research. This compound, with the molecular formula C 11 H 13 ClOS and a molecular weight of 228.74 g/mol, features a unique structure combining a chloro substituent and a propan-2-ylsulfanyl (isopropylsulfanyl) group on the phenyl ring . This specific arrangement of substituents contributes to distinct electronic and steric properties, making it a valuable intermediate or building block (synthon) for multicomponent reactions and the synthesis of more complex molecules . Its primary research application lies in its role as a key precursor in medicinal chemistry, particularly for constructing heterocyclic compounds and for use in structure-activity relationship (SAR) studies. Compounds with similar structures are frequently investigated for various biological activities, including enzyme inhibition . The presence of the carbonyl group and the chlorine atom allows for diverse chemical transformations, such as nucleophilic substitution and reduction, enabling researchers to create a library of functionalized molecules for high-throughput screening in drug discovery . The isopropylsulfanyl moiety can enhance lipophilicity, which is a critical parameter in optimizing the pharmacokinetic properties of lead compounds . This chemical is intended for research applications in a controlled laboratory environment only. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

1487812-68-9

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-(5-chloro-2-propan-2-ylsulfanylphenyl)ethanone

InChI

InChI=1S/C11H13ClOS/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-7H,1-3H3

InChI Key

LLFOWGBWRWFSMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure (Proposed)

Based on analogous compounds and standard organic synthesis protocols, the following multi-step procedure is proposed:

Step Reaction Reagents & Conditions Outcome
1 Starting from 5-chloro-2-bromoacetophenone 5-chloro-2-bromoacetophenone + isopropylthiol + base (e.g., K2CO3) in DMF, 80 °C, 12 h Nucleophilic substitution of bromo by isopropylthiol to yield 1-[5-chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one
2 Purification Column chromatography or recrystallization Pure target compound

Alternatively, if starting from 5-chloro-2-hydroxyacetophenone:

Step Reaction Reagents & Conditions Outcome
1 Thiolation 5-chloro-2-hydroxyacetophenone + isopropylthiol + Mitsunobu reagents (e.g., diisopropylazodicarboxylate and triphenylphosphine) in THF, 0 °C to RT Conversion of hydroxy to isopropylsulfanyl group
2 Purification Chromatography or recrystallization Pure product

Supporting Research Findings and Analogous Syntheses

  • Mitsunobu Reaction for Thiol Introduction: Mitsunobu reaction is a reliable method for converting phenolic OH groups into thioethers, as demonstrated in the synthesis of similar sulfur-containing aromatic compounds with high yields (e.g., 86–95%) under mild conditions using diisopropylazodicarboxylate and triphenylphosphine in dry tetrahydrofuran (THF).

  • Catalytic Thiolation: Copper-catalyzed thiolation of aryl halides with thiols is well-documented, providing efficient C–S bond formation under moderate conditions, often yielding high purity products.

  • Acetylation: Friedel-Crafts acylation remains the standard for introducing acetyl groups onto aromatic rings, with regioselectivity influenced by existing substituents such as chloro and sulfanyl groups.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Nucleophilic substitution of aryl bromide 5-chloro-2-bromoacetophenone Isopropylthiol, K2CO3, DMF 80 °C, 12 h High (est. 80–90%) Straightforward, scalable
Mitsunobu reaction 5-chloro-2-hydroxyacetophenone Isopropylthiol, DIAD, PPh3, THF 0 °C to RT, 3–5 h 86–95% (analogous) Mild conditions, stereospecific
Friedel-Crafts acylation (if needed) 5-chloro-2-(propan-2-ylsulfanyl)benzene Acetyl chloride, AlCl3 0–50 °C, 2–4 h High Requires careful control of regioselectivity

Chemical Reactions Analysis

Types of Reactions

1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and sulfanyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Thioether vs. Sulfoxonium/Sulfonyl Groups : The propan-2-ylsulfanyl group in the target compound is less polar than the dimethyl(oxo)-λ⁶-sulfanylidene group in compound 1f (), reducing its solubility in polar solvents but increasing lipid membrane penetration .
  • Halogenation Patterns: The 5-chloro substitution is common across all analogs, but dual halogenation in 1-[5-Chloro-2-(4-chlorophenoxy)phenyl]ethanone () may enhance binding to halogen-bonding protein targets .

Physical Properties

  • Melting Points : The sulfoxonium-containing compound 1f (137–138°C) has a higher melting point than the target compound (estimated <100°C based on thioether analogs), reflecting stronger dipole-dipole interactions in sulfoxonium derivatives .
  • Molecular Weight and Lipophilicity : The target compound’s molecular weight (228.73 g/mol) and logP (estimated ~3.5) position it between the less lipophilic methoxy derivatives (e.g., 1-(5-chloro-2-methoxyphenyl)propan-1-one, logP ~2.8) and bulkier biphenyl analogs () .

Biological Activity

1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one, also known by its CAS number 66502-11-2, is a chemical compound that has garnered interest in various fields of biological research. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}ClOS
  • Molecular Weight : 228.74 g/mol
  • SMILES : CC(C)SC1=C(C=C(C=C1)Cl)C(=O)C

The biological activity of this compound appears to be linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Enzyme Inhibition : Possible inhibition of enzymes such as tyrosinase, which is involved in melanin production.

Antimicrobial Activity

Recent research has indicated that compounds similar to this compound possess significant antimicrobial properties. A study highlighted the activity of related compounds against Mycobacterium abscessus, showcasing Minimum Inhibitory Concentrations (MICs) ranging from 0.05–1 µg/mL .

CompoundMIC (µg/mL)Target
This compoundTBDM. abscessus
Related Compound X0.05–1M. abscessus

Enzyme Inhibition

In vitro studies have demonstrated that derivatives of this compound can inhibit tyrosinase activity, which is crucial for melanin synthesis. A related compound showed an IC50_{50} value of 0.0433 µM for monophenolase activity, indicating strong inhibitory potential .

Case Study 1: Antimycobacterial Activity

A study investigating the antitubercular properties of structurally similar compounds found that they exhibited a selectivity index greater than 1910 against M. abscessus with low toxicity to THP-1 cells . This suggests a promising therapeutic window for further development.

Case Study 2: Tyrosinase Inhibition

In another study, a compound structurally related to this compound was evaluated for its potential to inhibit tyrosinase. The results indicated that the compound could bind effectively to both catalytic and allosteric sites of the enzyme, providing insights into its mechanism of action .

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